3-(4-aminophenyl)-1H-1,2,4-triazol-5-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-aminophenyl)-1H-1,2,4-triazol-5-amine is a useful research compound. Its molecular formula is C8H9N5 and its molecular weight is 175.195. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-(4-Aminophenyl)-1H-1,2,4-triazol-5-amine is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in thrombotic disorders.

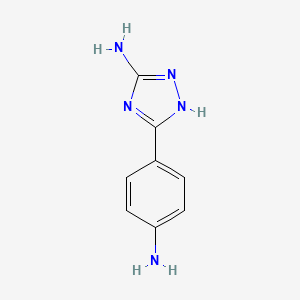

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a triazole ring and an amino group attached to a phenyl moiety, which are critical for its biological interactions.

Anticancer Activity

Research has indicated that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. The compound this compound has been tested against various cancer cell lines.

The anticancer activity is attributed to several mechanisms:

- Inhibition of Tumor Proliferation : The compound targets pathways involved in cell proliferation and survival.

- Antiangiogenic Effects : It inhibits angiogenesis, the process by which tumors develop new blood vessels to sustain growth. This dual action enhances its potential as an anticancer agent .

Case Studies

A study evaluated the efficacy of several triazole derivatives on cancer cell lines. The results showed that compounds with a 3-amino group demonstrated potent antiproliferative effects against breast and colon cancer cells. Notably, the compound exhibited an IC50 value indicating effective inhibition at low concentrations .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Triazole derivatives are known for their activity against various pathogens.

In Vitro Studies

In vitro assays demonstrated that this compound exhibits significant antibacterial and antifungal activities. For instance:

- It effectively inhibited the growth of Gram-positive and Gram-negative bacteria.

- The compound showed antifungal activity against common fungal strains such as Candida albicans .

Antithrombotic Potential

Recent studies have highlighted the potential of triazole derivatives as antithrombotic agents.

The design of amide-functionalized triazoles has shown promise in selectively inhibiting blood coagulation factors such as FXIIa and thrombin. For example:

- One derivative exhibited an IC50 value of 28 nM against FXIIa, showcasing its potential as a therapeutic agent in managing thrombotic disorders .

Summary of Biological Activities

科学研究应用

Antimicrobial and Antifungal Properties

Research has demonstrated that derivatives of 1,2,4-triazole, including 3-(4-aminophenyl)-1H-1,2,4-triazol-5-amine, exhibit considerable antimicrobial and antifungal activities. These compounds are being explored as potential treatments for infections caused by resistant strains of bacteria and fungi. For instance, studies have shown that certain triazole derivatives possess activity against Gram-positive and Gram-negative bacteria, making them candidates for new antibiotics .

Anticonvulsant Activity

Recent investigations into the anticonvulsant properties of triazole derivatives indicate that compounds similar to this compound may exhibit efficacy comparable to established drugs like Lamotrigine. This suggests a promising avenue for the development of new treatments for epilepsy .

Synthesis Overview:

| Step | Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Cyclization | Hydrazine + Carbonyl compound | Ethanol, reflux | High |

| 2 | Substitution | Amino group introduction | Base catalysis | Moderate |

Material Science Applications

Energetic Materials

this compound has been investigated for its potential use in energetic materials. Its derivatives can form stable salts with high nitrogen content which are crucial in the development of explosives and propellants. The structural properties of these compounds contribute to their thermal stability and performance under various conditions .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of triazole derivatives against multiple bacterial strains. The results indicated that modifications at the phenyl group significantly enhanced antibacterial activity compared to the parent compound .

Case Study 2: Anticonvulsant Activity

In a comparative study of various triazole derivatives for anticonvulsant activity, compounds similar to this compound were found to exhibit significant effects in animal models of seizures. This highlights the potential for these compounds in treating neurological disorders .

化学反应分析

Tautomerism and Structural Influence on Reactivity

The compound exhibits annular tautomerism, allowing it to exist in equilibrium between 3-(4-aminophenyl)-1H-1,2,4-triazol-5-amine (I) and 5-(4-aminophenyl)-1H-1,2,4-triazol-3-amine (II) (Figure 1) . This tautomerism impacts its reactivity:

-

Tautomer I is more planar, with the phenyl ring nearly coplanar to the triazole ring (dihedral angle: 2.3°), enhancing conjugation and π-electron delocalization .

-

Tautomer II adopts a non-planar geometry (dihedral angle: 30.8°), reducing resonance stabilization .

Table 1: Key structural differences between tautomers

| Property | Tautomer I | Tautomer II |

|---|---|---|

| Planarity | High (2.3° dihedral) | Low (30.8° dihedral) |

| Resonance Stabilization | Extensive (N–H⋯N hydrogen bonding) | Limited |

| Reactivity | Favors nucleophilic substitution | Favors electrophilic substitution |

Nucleophilic Substitution Reactions

The amino and triazole groups enable nucleophilic substitutions. For example:

-

Reaction with sulfonyl chlorides : The primary amine reacts with aryl sulfonyl chlorides to form sulfonamides. In one study, derivatives showed selectivity for sulfonylation at the triazole NH due to inductive effects from the adjacent amino group .

Example Reaction:

This compound+ArSO2ClBaseN-(Arylsulfonyl)-triazolamine

Table 2: Reaction conditions and yields for sulfonylation

| Sulfonyl Chloride | Base | Solvent | Yield (%) |

|---|---|---|---|

| Phenylsulfonyl chloride | Et3N | DCM | 72 |

| Naphthylsulfonyl chloride | K2CO3 | Acetone | 85 |

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles. Under microwave irradiation, it reacts with carbonyl reagents to form triazolo[1,5-a]pyrimidines or triazolo[1,5-a] triazines .

-

Formation of N-guanidinosuccinimide : Reacting with succinic anhydride and aminoguanidine.

-

Ring-opening and recyclization : Aliphatic amines induce nucleophilic ring-opening of succinimide, followed by triazole recyclization.

Table 3: Cyclization reactions under microwave conditions

| Amine Type | Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Primary aliphatic | 15 | 120 | 88 |

| Secondary aliphatic | 20 | 130 | 76 |

Oxidation and Thione Formation

Treatment with NaOH (4N) under reflux converts the compound into 1,2,4-triazole-5-thione derivatives . This involves:

-

Deprotonation : Formation of a thiolate intermediate.

-

Oxidation : Air oxidation yields the thione product.

Triazolamine4N NaOH, refluxTriazole-5-thione

Table 4: Optimization of thione synthesis

| NaOH Concentration | Reflux Time (h) | Yield (%) |

|---|---|---|

| 2N | 4 | 50 |

| 4N | 4 | 79 |

Mechanistic Insights

属性

IUPAC Name |

5-(4-aminophenyl)-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,9H2,(H3,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFZEHFKXDDOGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NN2)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。